molecular formula C9H6BrF2NO B12978704 7-Bromo-4,4-difluoro-3,4-dihydroisoquinolin-1(2H)-one

7-Bromo-4,4-difluoro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B12978704
M. Wt: 262.05 g/mol
InChI Key: ZRZBASZCJXZCPY-UHFFFAOYSA-N
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Description

7-Bromo-4,4-difluoro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,4-difluoro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common route might include:

    Bromination: Introduction of the bromine atom into the isoquinolinone structure.

    Fluorination: Incorporation of fluorine atoms, often using reagents like diethylaminosulfur trifluoride (DAST).

    Cyclization: Formation of the dihydroisoquinolinone ring system through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the bromine or fluorine substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong bases or acids, depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

7-Bromo-4,4-difluoro-3,4-dihydroisoquinolin-1(2H)-one could have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and enzyme interactions.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-4-fluoroisoquinolin-1(2H)-one
  • 4,4-Difluoro-3,4-dihydroisoquinolin-1(2H)-one
  • 7-Chloro-4,4-difluoro-3,4-dihydroisoquinolin-1(2H)-one

Uniqueness

The presence of both bromine and fluorine atoms in 7-Bromo-4,4-difluoro-3,4-dihydroisoquinolin-1(2H)-one might confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H6BrF2NO

Molecular Weight

262.05 g/mol

IUPAC Name

7-bromo-4,4-difluoro-2,3-dihydroisoquinolin-1-one

InChI

InChI=1S/C9H6BrF2NO/c10-5-1-2-7-6(3-5)8(14)13-4-9(7,11)12/h1-3H,4H2,(H,13,14)

InChI Key

ZRZBASZCJXZCPY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=C(C=C2)Br)C(=O)N1)(F)F

Origin of Product

United States

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